1-(4'-Chlorobiphenyl-4-YL)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)16-13(15)17/h1-8H,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCKIYVZBSMIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286020 | |
| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-51-2 | |
| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4'-Chlorobiphenyl-4-YL)urea: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4'-Chlorobiphenyl-4-YL)urea, a biphenyl urea derivative of interest in pharmaceutical and materials science research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from analogous structures. The guide details a robust, proposed synthesis protocol, discusses potential analytical characterization methods, and explores the putative biological activities and applications of this compound class, grounding these discussions in relevant scientific literature. This document is intended to serve as a foundational resource for researchers initiating projects involving this compound, enabling informed experimental design and application development.
Introduction and Chemical Identity
This compound, also known as [4-(4-chlorophenyl)phenyl]urea, belongs to the diaryl urea class of compounds.[1] This structural motif is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules.[1] The presence of the biphenyl scaffold, a privileged structure in drug discovery, combined with the urea functional group, which is a key pharmacophore capable of forming multiple hydrogen bonds, suggests potential for this molecule to interact with biological targets.[1] The chlorophenyl moiety further modulates the lipophilicity and electronic properties of the compound, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
This guide will delve into the known and extrapolated properties of this molecule, offering a scientifically grounded framework for its synthesis, characterization, and potential exploration in various research and development endeavors, including as a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 1-(4'-chloro-[1,1'-biphenyl]-4-yl)urea | N/A |
| Synonym | [4-(4-chlorophenyl)phenyl]urea | [1] |
| CAS Number | 1033194-51-2 | [1] |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |
| Molecular Weight | 246.7 g/mol | [1] |
| MDL Number | MFCD11040487 | [1] |
| PubChem ID | 45926065 | [1] |
digraph "1-(4'-Chlorobiphenyl-4-YL)urea_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; H1 [label="H"]; C13 [label="C"]; O1 [label="O"]; N2 [label="N"]; H2 [label="H"]; H3 [label="H"]; Cl1 [label="Cl"];
// Phenyl Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Phenyl Ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Biphenyl Link C4 -- C7;
// Urea Group C1 -- N1; N1 -- H1; N1 -- C13; C13 -- O1 [style=double]; C13 -- N2; N2 -- H2; N2 -- H3;
// Chlorine C10 -- Cl1;
// Aromatic hydrogens (implied for clarity) }
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Appearance | White to off-white solid (predicted) | Based on analogous compounds. |
| Melting Point | Not available | Experimental determination is required. |
| Boiling Point | Not available | Expected to be high; likely decomposes before boiling. |
| Solubility | Not available | Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF. |
| Storage | Store at 0-8°C | [1] |
Table 3: Comparative Physicochemical Properties of 4-Chlorophenylurea
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | N/A |
| Molecular Weight | 170.59 g/mol | N/A |
| Melting Point | 213-216 °C | Commercially available data. |
| Solubility | Insoluble in water; soluble in ethanol, acetone. | General chemical knowledge. |
Synthesis and Purification
A robust and widely applicable method for the synthesis of diaryl ureas involves the reaction of an aromatic amine with an isocyanate. For the synthesis of this compound, a plausible and efficient route is the reaction of 4-amino-4'-chlorobiphenyl with a suitable urea-forming reagent such as sodium cyanate in the presence of an acid, or by reacting it with an isocyanate precursor.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-amino-4'-chlorobiphenyl
-
Sodium cyanate (NaOCN)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-amino-4'-chlorobiphenyl (1.0 eq) in a suitable solvent system, such as a mixture of glacial acetic acid and water.
-
Addition of Reagents: To the stirred solution, add a solution of sodium cyanate (1.1 eq) in water.
-
Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture to generate isocyanic acid in situ. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings and the protons of the urea moiety (-NH- and -NH₂). The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the urea group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the urea group (typically in the range of 3200-3500 cm⁻¹), the C=O stretching vibration of the urea carbonyl (around 1630-1680 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Applications and Biological Activity
While specific biological data for this compound is not extensively reported, the broader class of biphenyl urea derivatives has shown promise in several therapeutic areas.
-
Anticancer Activity: Many diaryl ureas are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, sorafenib, a diaryl urea derivative, is a clinically approved multi-kinase inhibitor. Given its structural similarity, this compound could be investigated for its potential as an anticancer agent, possibly through the inhibition of signaling pathways involved in cell proliferation and angiogenesis.[1]
-
Antimicrobial and Other Activities: Aryl urea derivatives have been explored for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The biphenyl moiety can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
-
Materials Science: The rigid biphenyl structure and the hydrogen-bonding capabilities of the urea group make this compound a potential building block for the synthesis of novel polymers and supramolecular assemblies with interesting thermal and mechanical properties.[1]
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds, such as 4-chlorophenylurea, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical compound with a structural framework that suggests potential for a range of applications, particularly in medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide provides a solid foundation for researchers by outlining its known properties, proposing a reliable synthetic route, and discussing its potential based on the activities of structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical, physical, and biological properties of this promising molecule.
References
Sources
Introduction to 1-(4'-Chlorobiphenyl-4-YL)urea
An In-Depth Technical Guide to 1-(4'-Chlorobiphenyl-4-YL)urea
Executive Summary: This document provides a comprehensive technical overview of this compound, a bi-aryl urea derivative of significant interest in medicinal chemistry and material science. The guide details its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications. As a Senior Application Scientist, this guide emphasizes the rationale behind experimental procedures and the compound's potential in various research and development sectors, particularly as a key intermediate in the synthesis of targeted therapeutics and advanced polymers.
This compound, identified by the CAS Number 1033194-51-2 , is an organic compound featuring a substituted urea moiety linked to a 4'-chlorobiphenyl backbone.[1] The urea functional group is a cornerstone in modern drug discovery, prized for its unique ability to form multiple, stable hydrogen bonds with biological targets, thereby modulating their activity.[2][3][4] The incorporation of the rigid, hydrophobic chlorobiphenyl structure enhances molecular stability and provides a scaffold for creating complex, high-affinity ligands.[1] This compound serves as a versatile building block and intermediate in the synthesis of a wide array of specialized chemicals, from potential anti-cancer agents to high-performance polymers.[1]
Physicochemical and Structural Properties
The structural and physical characteristics of this compound are fundamental to its reactivity and handling. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1033194-51-2 | [1] |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |
| Molecular Weight | 246.7 g/mol | [1] |
| Synonym | [4-(4-chlorophenyl)phenyl]urea | [1] |
| MDL Number | MFCD11040487 | [1] |
| PubChem ID | 45926065 | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Manufacturing Insights
The synthesis of aryl-substituted ureas like this compound typically follows established organic chemistry principles. A prevalent and logical synthetic strategy involves the reaction of an appropriate amine precursor with an isocyanate or a phosgene equivalent.
Generalized Synthetic Workflow
The key precursor for this synthesis is 4-amino-4'-chlorobiphenyl. The formation of the urea moiety can be achieved through several routes, with the isocyanate route being common in industrial and laboratory settings.
Caption: Key application areas derived from the compound's core structure.
-
Pharmaceutical Development : This is a primary area of interest. The compound serves as a key intermediate in synthesizing potential anti-cancer agents. [1]Many aryl urea derivatives are known kinase inhibitors, which block signaling pathways essential for tumor growth and proliferation. [3]The biphenylurea scaffold is a common feature in drugs targeting enzymes like RAF kinase and Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Material Science : It is explored for creating advanced polymers with enhanced thermal stability and chemical resistance, which are beneficial for the electronics and automotive industries. [1]* Agricultural Chemistry : The chlorobiphenyl moiety is found in various bioactive molecules, making this compound a candidate for developing new herbicides or pesticides. [1]* Environmental Science : It is used in studies investigating the degradation of chlorinated compounds, helping researchers understand the environmental impact of pollutants. [1]
Putative Mechanism of Action in Oncology
While specific biological data for this compound is not extensively published, its structural class (aryl ureas) is well-established in oncology drug design. [2][4]These compounds often function as Type II kinase inhibitors .
The urea moiety is critical for this activity. It typically forms a bidentate hydrogen bond with a conserved glutamate residue in the kinase's DFG motif (Asp-Phe-Gly) and a backbone amide in the hinge region. This interaction stabilizes the "DFG-out" inactive conformation of the kinase, preventing ATP from binding and halting the downstream signaling cascade that promotes cell proliferation. The 4'-chlorobiphenyl portion would occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.
Analytical Methodologies
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods are standard for the characterization of small organic molecules in pharmaceutical and chemical research.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A sharp, single peak at a specific retention time, indicating >95-99% purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | A spectrum with chemical shifts and coupling constants corresponding to the protons and carbons in the molecule's unique biphenylurea structure. |
| Mass Spectrometry (MS) | Molecular weight verification. | A molecular ion peak corresponding to the compound's exact mass (e.g., [M+H]⁺ at m/z 247.7). |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (urea carbonyl, ~1640-1680 cm⁻¹), and C-Cl stretching. |
These methods, often used in combination, provide a self-validating system for quality control, ensuring that the material used in subsequent research or manufacturing meets the required specifications. [5][6][7]
Safety, Handling, and Storage
Proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from the closely related compound 4-Chlorophenylurea (CAS 140-38-5) can provide guidance on potential hazards. [8] GHS Hazard Classification (for 4-Chlorophenylurea):
| Hazard Code | Description | Class |
| H301/H302 | Toxic/Harmful if swallowed | Acute Toxicity, Oral (Category 3/4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H317 | May cause an allergic skin reaction | Sensitization, Skin (Category 1) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) |
(Data derived from PubChem entry for 4-Chlorophenylurea CID 8796 and DC Chemicals MSDS) [8][9] Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10]* Storage : Store in a tightly sealed container in a cool, dry place as recommended (0-8°C). [1]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment. [9]
Conclusion
This compound is a specialized chemical intermediate with significant potential, particularly in the fields of pharmaceutical development and material science. Its value is derived from the combination of a hydrogen-bonding urea moiety and a stable, rigid chlorobiphenyl scaffold. Understanding its synthesis, properties, and handling is crucial for researchers and scientists aiming to leverage this compound as a building block for novel anti-cancer therapeutics, advanced polymers, and other high-value chemical entities. As research into targeted therapies and advanced materials continues to grow, the utility of well-defined intermediates like this compound will undoubtedly expand.
References
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4-Chlorophenylurea. PubChem, National Institutes of Health. [Link]
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N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. PubChem, National Institutes of Health. [Link]
- Novel process for synthesis of heteroaryl-substituted urea compounds.
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
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Ureas: Applications in Drug Design. Current Medicinal Chemistry. [Link]
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UREA TESTING METHODS. BioSpectra. [Link]
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Synthesis of N-monosubstituted ureas in a mixture of choline chloride and Aluminium nitrate as a green and selective process. ResearchGate. [Link]
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Safety Data Sheet: Urea. Carl ROTH. [Link]
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SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P-CHLOROPHENYL UREA. Rasayan Journal of Chemistry. [Link]
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Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]
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4-Chlorophenylurea MSDS. DC Chemicals. [Link]
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Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed. [Link]
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The inhibition of serum cholinesterase by urea. Mechanism of action and application in the typing of abnormal genes. PubMed. [Link]
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Urea cycle pathway targeted therapeutic action of naringin against ammonium chloride induced hyperammonemic rats. PubMed. [Link]
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Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]
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1-(4-chlorophenyl)urea. ChemBK. [Link]
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Catalytic conversion of urea to biuret: A catalyst screening study. Korean Journal of Chemical Engineering. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, National Institutes of Health. [Link]
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N-(4-chlorobenzyl)urea. PubChem, National Institutes of Health. [Link]
- Method for analysis of urea.
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N-(Biphenyl-4-carbon-yl)-N'-(4-chloro-phen-yl)thio-urea. PubMed. [Link]
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Urea,N-(4-chlorophenyl)-N'-(2,4-dimethylphenyl)-. Chemsrc. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed, National Institutes of Health. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 1-(4'-Chlorobiphenyl-4-YL)urea
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Scientific In-Context Extrapolation
The following guide synthesizes the current understanding of the biological activities of aryl urea compounds to project the potential therapeutic relevance of 1-(4'-Chlorobiphenyl-4-YL)urea. It is critical to note that while direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, the structural similarities to well-characterized anticancer agents allow for informed hypotheses regarding its mechanism of action and potential therapeutic targets. This document is intended to serve as a roadmap for researchers embarking on the investigation of this promising chemical entity.
Introduction: The Therapeutic Potential of Aryl Urea Derivatives
Urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The core urea moiety serves as a versatile scaffold for the introduction of various pharmacophores, enabling the fine-tuning of their therapeutic effects. The subject of this guide, this compound, belongs to this promising class of molecules. Its structure, featuring a 4'-chlorobiphenyl group, suggests a potential for interactions with biological targets implicated in oncogenesis. This guide will explore the hypothesized biological activities of this compound, with a focus on its potential as an anticancer agent.
Chemical Structure and Properties:
| Property | Value | Source |
| CAS Number | 1033194-51-2 | [2] |
| Molecular Formula | C13H11ClN2O | [2] |
| Molecular Weight | 246.7 g/mol | [2] |
Hypothesized Mechanism of Action: A Dual Inhibitor of Pro-Survival Signaling
Based on extensive research on structurally related aryl urea compounds, it is hypothesized that this compound may exert its anticancer effects through the dual inhibition of two critical signaling pathways: the PI3K/Akt/mTOR pathway and the Hedgehog signaling pathway.[1] Both pathways are frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and drug resistance.[1][3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[5] Its inappropriate reactivation in adult tissues can drive the development and progression of various cancers.[6][7]
Figure 2: Hypothesized inhibition of the Hedgehog signaling pathway.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for researchers.
Synthesis of this compound
A common method for the synthesis of aryl ureas involves the reaction of an isocyanate with an amine.[8]
Workflow for Synthesis:
Figure 3: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Isocyanate Formation: To a solution of 4-aminobiphenyl (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Urea Synthesis: In a separate flask, dissolve 4-chloroaniline (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of 4-chloroaniline to the reaction mixture containing the in-situ generated 4-biphenyl isocyanate at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow for Cytotoxicity Assay:
Figure 4: Workflow for the in vitro cytotoxicity (MTT) assay.
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., breast cancer lines MCF-7 and MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Urease Inhibition Assay
Given that urea is a structural component of the target molecule, investigating its potential to inhibit urease, an enzyme implicated in the pathogenesis of certain bacterial infections, is a logical step.
Workflow for Urease Inhibition Assay:
Figure 5: Workflow for the urease inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of Jack Bean Urease, urea, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Assay Mixture: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include a positive control (e.g., thiourea) and a negative control (without inhibitor). Pre-incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using the Berthelot method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a colored indophenol blue complex.
-
Data Acquisition: Measure the absorbance of the colored product at approximately 625 nm.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.
Anticipated Quantitative Data
Based on the experimental protocols described, the following table summarizes the type of quantitative data that would be generated to characterize the biological activity of this compound.
| Assay | Cell Line/Enzyme | Parameter Measured | Expected Outcome for Active Compound |
| In Vitro Cytotoxicity | MCF-7, MDA-MB-231 | IC₅₀ (µM) | Low micromolar or nanomolar IC₅₀ values |
| Urease Inhibition | Jack Bean Urease | IC₅₀ (µM) | Potent inhibition with a low IC₅₀ value |
| Western Blot (PI3K/Akt/mTOR) | Cancer Cell Lysates | Levels of p-Akt, p-mTOR, p-S6K | Decreased phosphorylation of key proteins |
| Luciferase Reporter Assay (Hedgehog) | GLI-responsive cells | Luciferase activity | Reduced luciferase activity, indicating pathway inhibition |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, the structural analogy to known anticancer agents provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized dual inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways presents an attractive mechanism of action for overcoming drug resistance and inhibiting cancer cell proliferation. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true biological potential of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to validate these hypotheses and to establish a robust safety and efficacy profile.
References
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Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721–733. [Link]
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National Center for Biotechnology Information (n.d.). 4-Chlorophenylurea. PubChem Compound Database. Retrieved from [Link]
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Hadden Research Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Retrieved from [Link]
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AERU. (n.d.). 4-chlorophenylurea. University of Hertfordshire. Retrieved from [Link]
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ResearchGate. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Retrieved from [Link]
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Beachy Lab. (n.d.). Hedgehog Signaling in Cancer. Stanford University. Retrieved from [Link]
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Shapiro, A. B. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Retrieved from [Link]
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Journal of Urology. (2016). MP92-14 INHIBITION OF MTOR/AKT PATHWAY ENHANCES CELL DEATH VIA AUTOPHAGY IN RENAL CELL CARCINOMA. Journal of Urology, 195(4S), e1109. [Link]
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Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Inhibition of the urea-urease reaction by the components of the zeolite imidazole frameworks-8 and the formation of. (n.d.). Usiena air. Retrieved from [Link]
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LoPiccolo, J., Blumenthal, G. M., Bernstein, W. B., & Dennis, P. A. (2008). Inhibition of PI3K/Akt/mTOR signaling by natural products. Cancer biology & therapy, 7(4), 465–474. [Link]
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Unified Patents. (n.d.). US-7029553-B1 - Urea Sulfate and Urea Hydrochloride in Paper and Pulp Processing. Retrieved from [Link]
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Chen, M. H., Chen, C. C., Liu, C. Y., Chen, Y. J., & Yeh, C. T. (2021). Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma. Cancers, 13(24), 6243. [Link]
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Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Bruno, N. A., & Morré, D. J. (1994). The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984) inhibits NADH oxidase activity of HeLa plasma membranes. Biochimica et biophysica acta, 1190(1), 105–111. [Link]
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ResearchGate. (2022). Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. Retrieved from [Link]
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Inhibition of PI3K/AKt/mTOR signaling pathway protects against d-galactosamine/lipopolysaccharide-induced acute liver failure by chaperone-mediated autophagy in rats. (2018). PubMed. Retrieved from [Link]
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Gotschel, F., Tchorz, J. S., & Grotzer, M. A. (2009). Blocking the hedgehog pathway inhibits hepatoblastoma growth. Hepatology (Baltimore, Md.), 49(5), 1567–1576. [Link]
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Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. (1973). PubMed. Retrieved from [Link]
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The Strategic Role of 1-(4'-Chlorobiphenyl-4-YL)urea in the Synthesis of Targeted Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl urea scaffold is a cornerstone in the design of numerous kinase inhibitors, offering a versatile framework for engaging with the ATP-binding sites of these critical cellular regulators. Within this chemical class, 1-(4'-Chlorobiphenyl-4-YL)urea emerges not as a direct therapeutic agent, but as a pivotal starting material and key intermediate in the synthesis of potent and selective anti-cancer agents.[1] This technical guide provides an in-depth exploration of this compound, focusing on its synthesis and its strategic application as a precursor for the development of targeted kinase inhibitors. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the biological significance of the resulting complex molecules, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Biphenyl Urea Moiety in Kinase Inhibition
Kinases are a class of enzymes that play a fundamental role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The urea linkage, with its capacity for forming multiple hydrogen bonds, is a key pharmacophore in many kinase inhibitors, often interacting with the hinge region of the kinase domain.[2] When incorporated into a biphenyl scaffold, the resulting structure provides a rigid backbone that can be functionalized to achieve high affinity and selectivity for specific kinase targets.
While this compound itself is not typically characterized as a potent kinase inhibitor, its structure contains the essential biphenyl urea core, making it an ideal and readily available starting point for the synthesis of more complex and biologically active molecules.[1] Its utility lies in its role as a building block, allowing for the systematic elaboration of the molecule to optimize interactions with the target kinase. This guide will illuminate the practical aspects of working with this compound, from its synthesis to its conversion into a representative kinase inhibitor.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the biphenyl backbone, followed by the introduction of the urea functionality. The following protocol describes a representative and reliable method for its preparation.
Overall Synthesis Workflow
Caption: General synthetic strategy for a kinase inhibitor.
Illustrative Synthetic Protocol
This protocol describes the synthesis of a more complex biphenyl urea derivative, a class of compounds known to exhibit inhibitory activity against kinases like VEGFR-2. [2] Materials:
-
This compound
-
A suitable substituted pyridine derivative (e.g., with a reactive group for coupling)
-
A coupling agent (e.g., a carbodiimide) or a suitable catalyst for nucleophilic aromatic substitution
-
Appropriate solvents (e.g., DMF, DMSO)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Step 1: Coupling of the Urea with a Heterocyclic Moiety
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in a dry, aprotic solvent like DMF.
-
Add the selected substituted pyridine derivative to the solution.
-
Introduce the appropriate coupling agent or catalyst to facilitate the formation of a new bond between the urea nitrogen and the pyridine ring. The choice of reagent will depend on the specific reactive groups on the pyridine derivative.
-
Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and use standard workup procedures (e.g., extraction, washing) to isolate the crude product.
-
Purify the coupled product by column chromatography.
Step 2: Further Functionalization (Optional)
-
The coupled product can be further modified to enhance its drug-like properties, such as solubility or cell permeability.
-
For example, a solubilizing group could be added to another position on the biphenyl or pyridine rings through standard chemical transformations.
Biological Activity Profile of Biphenyl Urea Kinase Inhibitors
While specific data for this compound as a kinase inhibitor is not readily available in the public domain, numerous studies have demonstrated the potent anti-cancer activity of more complex biphenyl urea derivatives. [2][3]These compounds often function as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase. The urea moiety typically forms key hydrogen bonds with the kinase hinge region. [2]
Target Kinases and Potency
The following table summarizes the inhibitory activities of representative complex biphenyl urea derivatives against key kinases implicated in cancer.
| Compound Class | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Biphenyl-aryl ureas | VEGFR-2 | 0.14 - 4.55 | Potent antiproliferative activity against A549 and SMMC-7721 cells | [2] |
| Benzyl urea analogues | Raf-1 | Comparable to Sorafenib | Inhibitory activity against multiple cancer cell lines (MX-1, HepG2, HT-29) | [4] |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | PI3K/Akt/mTOR pathway | - | Cytotoxicity against MCF-7 cells | [3] |
Signaling Pathway Inhibition
Biphenyl urea derivatives often target the RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of key cancer signaling pathways.
Conclusion
This compound serves as a testament to the strategic importance of well-designed chemical intermediates in drug discovery. While not a therapeutic agent in its own right, its structural features make it an invaluable starting material for the synthesis of a diverse range of potent and selective kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the synthesis and derivatization of this important compound, ultimately facilitating the development of the next generation of targeted cancer therapies. The versatility of the biphenyl urea scaffold ensures that this compound will remain a relevant and valuable tool in medicinal chemistry for the foreseeable future.
References
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Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721–733. [Link]
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Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471–480. [Link]
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arylureas i. cyanate method. (n.d.). Organic Syntheses. Retrieved from [Link]
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Zhang, Y., & Zhang, H. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry, 11(10), 1104–1117. [Link]
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Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated HPLC Method for Purity Assessment of 1-(4'-Chlorobiphenyl-4-YL)urea
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(4'-Chlorobiphenyl-4-YL)urea, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The developed isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity determination in research and manufacturing environments. The protocol herein provides a comprehensive guide, from sample preparation to method validation, adhering to internationally recognized guidelines.
Introduction
This compound is a biphenyl urea derivative with significant applications in drug discovery, particularly in the development of anti-cancer agents, and in environmental science for studying the degradation of chlorinated compounds.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical ingredients and intermediates.[2] This document provides a detailed, validated HPLC method for the quantitative determination of this compound and its potential impurities.
The method was developed based on the physicochemical properties of the analyte, drawing parallels from similar biphenyl and urea compounds. The validation of this analytical procedure is designed to be in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[3][4]
Analyte Properties & Method Rationale
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
2.1. Chemical Structure and Properties
-
IUPAC Name: 1-(4'-chloro-[1,1'-biphenyl]-4-yl)urea
-
Molecular Formula: C₁₃H₁₁ClN₂O
-
Molecular Weight: 246.7 g/mol
-
Structure:
Figure 1: Chemical Structure of this compound
2.2. Physicochemical Property Assumptions for Method Development
Due to the limited availability of specific experimental data for this compound, the following assumptions, based on the analysis of its constituent functional groups (biphenyl, chlorophenyl, and urea), were made to guide the initial method development:
-
Solubility: The biphenyl group suggests poor solubility in water, while the urea moiety may impart some polarity. Solubility is predicted to be good in organic solvents like acetonitrile and methanol. Therefore, a mixture of an organic solvent and water is a suitable mobile phase.
-
UV Absorbance: The presence of the biphenyl and chlorophenyl chromophores suggests strong UV absorbance. Based on data for similar aromatic compounds, a maximum absorbance (λmax) is anticipated in the range of 250-280 nm. For this method, a detection wavelength of 254 nm was chosen as a robust starting point, a common wavelength for the detection of aromatic compounds.
2.3. Rationale for Chromatographic Choices
-
Reversed-Phase HPLC: This is the most common and versatile mode of HPLC for the separation of moderately polar to nonpolar compounds. The hydrophobic nature of the biphenyl group makes it an ideal candidate for RP-HPLC.
-
C18 Stationary Phase: A C18 (octadecyl) column is a workhorse in reversed-phase chromatography, offering excellent retention and selectivity for a wide range of analytes, including aromatic compounds.
-
Isocratic Elution: For a purity assessment method where the primary goal is to separate the main peak from its potential impurities, an isocratic mobile phase (constant composition) provides simplicity, robustness, and reproducible retention times.
-
Mobile Phase: A mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC that offers good peak shape and lower backpressure compared to methanol. The water component allows for the manipulation of the mobile phase polarity to achieve optimal retention.
Experimental
3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
3.2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
3.3. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Method Validation Protocol
The following protocol outlines the validation parameters to be assessed in accordance with ICH Q2(R1) guidelines.[3][4]
4.1. System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the Working Standard Solution in replicate (n=6) and evaluating the following parameters as per USP <621>.[1]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
4.2. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject solutions of known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples.
-
-
Acceptance Criteria:
-
The blank should show no interfering peaks at the retention time of the analyte.
-
The peak for this compound should be well-resolved from any impurity or degradation peaks (Resolution ≥ 2.0).
-
Peak purity analysis (using a PDA detector) should demonstrate that the analyte peak is spectrally homogeneous.
-
4.3. Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm linearity.
-
4.4. Accuracy
The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value.
-
Procedure:
-
Perform the analysis on a sample of known purity (e.g., the reference standard) at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.
-
Alternatively, use a sample matrix spiked with a known amount of the analyte at the same three concentration levels.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
4.5. Precision
The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six independent preparations of the sample solution at 100% of the working concentration on the same day, under the same experimental conditions.
-
Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The RSD between the results from the two days should be ≤ 2.0%.
-
4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
4.7. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
-
Inject the Working Standard Solution and evaluate the system suitability parameters.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the established criteria.
-
The retention time and peak area should not significantly change.
-
Data Presentation and Analysis
All quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean |
| %RSD | | | | |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | |
| 75 | |
| 100 | |
| 125 | |
| 150 | |
| Correlation Coefficient (r²) |
| Linear Regression Equation | |
Workflow Diagrams
Caption: HPLC analysis workflow for this compound purity assessment.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity assessment of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been shown to be suitable for its intended purpose through a comprehensive validation protocol based on ICH guidelines. This method can be readily implemented in quality control laboratories for routine analysis of this compound to ensure product quality and consistency.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022, December 1). General Chapter <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Retrieved from [Link]
Sources
Application Notes and Protocols for the In Vitro Evaluation of 1-(4'-Chlorobiphenyl-4-YL)urea in Cancer Cell Line Assays
Introduction: The Therapeutic Potential of Biphenyl Urea Scaffolds in Oncology
The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved and investigational therapeutic agents.[1] Within this chemical class, biphenyl urea derivatives have emerged as a particularly promising group for the development of novel anticancer drugs.[2] Their structural motif is adept at targeting the ATP-binding sites of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1]
One such compound of interest is 1-(4'-Chlorobiphenyl-4-YL)urea. While primarily utilized as a key intermediate in the synthesis of more complex pharmaceuticals, its core structure suggests a potential for inherent biological activity.[3][4] The presence of the chlorobiphenyl moiety enhances its chemical stability and reactivity, making it a valuable building block in drug discovery.[3] This document provides a comprehensive guide for researchers and drug development professionals on the methodologies to investigate the potential anticancer effects of this compound in in vitro cancer cell line models.
Postulated Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Based on extensive research into structurally related biphenyl urea compounds, this compound is hypothesized to exert its anticancer effects through the inhibition of critical signaling pathways that drive tumor growth and progression. The primary putative targets include:
-
Receptor Tyrosine Kinases (RTKs): Many heterocyclic urea derivatives are known to inhibit RTKs, which are crucial for various aspects of tumorigenesis.[3] A prominent target in this class is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[2]
-
Raf/MEK/ERK Signaling Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.[5] Diaryl urea compounds, including the FDA-approved drug Sorafenib, are well-established inhibitors of Raf kinases (B-Raf and c-Raf).[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
p53-Related Pathways and Mitochondrial Effects: Recent studies on biphenyl urea analogues have revealed their ability to induce cytotoxic effects through p53-related pathways and by modulating mitochondrial function, such as disrupting adenosine triphosphate (ATP) synthesis.[6]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.
Caption: Postulated inhibition of the Raf/MEK/ERK signaling pathway by this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the systematic evaluation of the anticancer properties of this compound. It is crucial to note that optimal concentrations and incubation times will need to be empirically determined for each cell line.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A starting stock concentration of 10-50 mM is recommended. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 100 µM to 0.1 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on the progression of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) would suggest a cell cycle arrest at that checkpoint.[7]
Data Presentation and Expected Outcomes
The quantitative data obtained from these assays should be summarized for clear interpretation. The following table provides an example of how IC50 values for this compound could be presented for a panel of cancer cell lines. Note that these are hypothetical values for illustrative purposes.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment (Hypothetical) |
| A549 | Non-small cell lung cancer | 12.5 |
| MCF-7 | Breast adenocarcinoma | 8.2 |
| HCT116 | Colon cancer | 15.8 |
| PC3 | Prostate cancer | 10.1 |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for characterizing the in vitro anticancer activity of this compound. Based on the initial findings from these assays, further mechanistic studies can be designed. For instance, if cell cycle arrest is observed, Western blotting for key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) would be a logical next step. Similarly, if apoptosis is induced, the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases should be investigated.
Given the known targets of related compounds, it would also be pertinent to perform kinase inhibition assays to determine if this compound directly inhibits kinases such as VEGFR-2 or B-Raf.[1][2] Ultimately, these in vitro studies will provide the necessary foundation to determine if this compound warrants further investigation in preclinical in vivo models.
References
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PubMed. (n.d.). Urea derivatives as anticancer agents. Retrieved January 26, 2026, from [Link]
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PubMed. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. Retrieved January 26, 2026, from [Link]
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PubMed. (2013). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved January 26, 2026, from [Link]
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NIH. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Retrieved January 26, 2026, from [Link]
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PubMed. (2011). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Anti-invasion and anti-proliferation effects of 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ) via regulation of Akt and Twist1 in liver cancer cells. Retrieved January 26, 2026, from [Link]
-
PubMed. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved January 26, 2026, from [Link]
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ACS Publications. (2023). Mitochondrial Uncoupling by N,N′-Bis(aryl)ureas Is a New Mode of Anticancer Activity. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). The used cell lines with specific IC50 values. Retrieved January 26, 2026, from [Link]
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Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved January 26, 2026, from [Link]
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Oxford Academic. (n.d.). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. Retrieved January 26, 2026, from [Link]
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NIH. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. Retrieved January 26, 2026, from [Link]
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Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved January 26, 2026, from [Link]
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RSC Publishing. (2013). Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors. Retrieved January 26, 2026, from [Link]
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NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
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PubMed. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Retrieved January 26, 2026, from [Link]
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RSC Publishing. (n.d.). Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2025). Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. Retrieved January 26, 2026, from [Link]
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PubMed Central. (n.d.). Inhibition of Proliferation and Induction of Apoptosis in Prostatic Carcinoma DU145 Cells by Polysaccharides from Yunnan Rosa roxburghii Tratt. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for 1-(4'-Chlorobiphenyl-4-YL)urea in Material Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the applications of 1-(4'-Chlorobiphenyl-4-YL)urea in material science. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability. The protocols described herein are designed to be self-validating, offering a robust framework for researchers.
Foundational Understanding of this compound
This compound is a versatile organic compound with significant potential in the realm of material science.[1] Its molecular architecture, featuring a rigid biphenyl core, a polar urea group capable of forming strong hydrogen bonds, and a terminal chloro-substituent, makes it an excellent candidate for the design of advanced materials. The interplay of hydrogen bonding, π-π stacking from the aromatic rings, and the overall molecular geometry are key to its utility.
Key Molecular Features and Their Implications in Material Science:
-
Urea Moiety: The urea group is a powerful hydrogen-bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This directional and strong interaction is fundamental to the self-assembly of these molecules into well-defined supramolecular structures.[2][3][4]
-
Biphenyl Core: The extended aromatic system of the biphenyl group provides rigidity and promotes π-π stacking interactions. This contributes to the thermal stability and mechanical strength of materials derived from this compound.[1]
-
Chlorine Substituent: The chloro group can influence the electronic properties of the molecule and its solubility. It can also serve as a site for further chemical modification if desired.
These structural features open up avenues for its application in two primary areas of material science, which will be detailed in the following sections:
-
As a Chain-Capping Agent in Polyurea Synthesis: To control molecular weight and modify the surface properties of polymers.
-
As a Low Molecular Weight Organogelator: For the formation of stimuli-responsive soft materials.
Before delving into the applications, a reliable synthesis protocol for this compound is essential.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of aryl ureas.[5][6]
Principle: The synthesis involves the reaction of 4'-chloro-[1,1'-biphenyl]-4-amine with sodium cyanate in an acidic aqueous medium. The amine hydrochloride is first formed in situ, which then reacts with cyanic acid generated from the protonation of sodium cyanate.
Materials:
-
4'-chloro-[1,1'-biphenyl]-4-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Cyanate (NaOCN)
-
Glacial Acetic Acid
-
Ethanol
-
Distilled Water
Procedure:
-
In a 500 mL round-bottom flask, dissolve 0.1 mol of 4'-chloro-[1,1'-biphenyl]-4-amine in a mixture of 100 mL of glacial acetic acid and 200 mL of distilled water. Warm the mixture gently to aid dissolution.
-
Cool the solution to room temperature and then add 10 mL of concentrated HCl.
-
In a separate beaker, prepare a solution of 0.12 mol of sodium cyanate in 150 mL of distilled water and warm it to approximately 35°C.
-
Slowly add about 20 mL of the warm sodium cyanate solution to the stirred amine hydrochloride solution. A precipitate should begin to form.
-
Add the remainder of the sodium cyanate solution more rapidly with vigorous stirring. The temperature of the reaction mixture may rise to 50-55°C.[5]
-
Continue stirring the resulting thick suspension for 30 minutes.
-
Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60°C.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination to confirm its identity and purity.
Application as a Chain-Capping Agent in Polyurea Synthesis
Introduction: Polyureas are a class of high-performance polymers known for their excellent mechanical properties and thermal stability.[7][8] The synthesis typically involves the step-growth polymerization of a diamine and a diisocyanate. By introducing a monofunctional urea derivative like this compound, it is possible to control the polymer chain length, which in turn influences the material's properties such as its processability and mechanical strength.[9][10] The biphenyl end-groups can also impart specific surface properties, such as hydrophobicity and thermal resistance.
Causality of Experimental Choices: The choice of a monofunctional reactant allows for the termination of growing polymer chains, as it can only react at one end. The stoichiometry between the monofunctional reactant and the bifunctional monomers is critical in determining the final average molecular weight of the polymer.
Protocol 2: Synthesis of End-Capped Polyurea
Principle: A polyurea is synthesized from a diamine (e.g., 1,6-hexanediamine) and a diisocyanate (e.g., 1,6-hexamethylene diisocyanate). This compound is introduced to cap the growing polymer chains.
Materials:
-
1,6-Hexanediamine
-
1,6-Hexamethylene diisocyanate (HDI)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of 1,6-hexanediamine and this compound in anhydrous DMF. The molar percentage of the capping agent can be varied to achieve different molecular weights (e.g., 1%, 2.5%, 5% relative to the diamine).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of HDI dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 70°C to a constant weight.
Workflow for Polyurea Synthesis with End-Capping:
Caption: Workflow for the synthesis of end-capped polyurea.
Characterization and Data Presentation:
The resulting polymers should be characterized to determine the effect of the capping agent.
| Property | Characterization Technique | Expected Outcome with Increasing Capping Agent |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Decrease in average molecular weight and narrower polydispersity. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition may be influenced by the biphenyl end groups.[7][11] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | The glass transition temperature (Tg) may be altered.[12] |
| Chemical Structure | FT-IR and NMR Spectroscopy | Presence of signals corresponding to the biphenyl end groups. |
Application as a Low Molecular Weight Organogelator
Introduction: Low molecular weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel.[2][13] The self-assembly is driven by non-covalent interactions such as hydrogen bonding and π-π stacking.[4] this compound is a prime candidate for an LMWG due to its strong hydrogen-bonding urea group and the π-stacking potential of its biphenyl core.
Causality of Experimental Choices: The choice of solvent is crucial for gelation. The solvent must be able to dissolve the gelator at elevated temperatures but allow for self-assembly upon cooling. The concentration of the gelator is also a critical parameter, with a minimum gelation concentration (MGC) required for gel formation.
Protocol 3: Formation and Characterization of an Organogel
Principle: The organogel is formed by dissolving this compound in a suitable organic solvent at an elevated temperature and then allowing it to cool to room temperature. The self-assembly of the gelator molecules leads to the formation of a fibrous network that immobilizes the solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Toluene, Xylene, Anisole, Cyclohexane)
-
Glass vials with screw caps
Procedure:
-
Screening for Gelation:
-
Place a small amount (e.g., 10 mg) of this compound into separate vials.
-
Add 1 mL of each solvent to be tested to the respective vials.
-
Heat the vials until the solid dissolves completely.
-
Allow the solutions to cool to room temperature and leave them undisturbed for at least one hour.
-
Invert the vials to check for gel formation. A stable gel will not flow.[13]
-
-
Determination of Minimum Gelation Concentration (MGC):
-
For the solvent(s) that formed a gel, prepare a series of samples with varying concentrations of the gelator.
-
Follow the heating and cooling procedure described above.
-
The lowest concentration at which a stable gel is formed is the MGC.
-
Workflow for Organogel Formation and Testing:
Caption: Workflow for the formation and characterization of an organogel.
Characterization of the Organogel:
| Property | Characterization Technique | Information Obtained |
| Gel-to-Sol Transition Temperature (Tgel) | Dropping Ball Method / Rheology | The temperature at which the gel reverts to a liquid state, indicating thermal stability.[14] |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of the self-assembled fibrillar network.[15] |
| Mechanical Properties | Rheology | Measurement of the gel's viscoelastic properties (storage and loss moduli). |
| Thermodynamic Stability | Centrifugation and Freeze-Thaw Cycles | Assessment of the gel's stability under stress.[16] |
References
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Wijesekera, G. I. P., et al. (2023). Investigating the effect of adding monofunctional and bifunctional chain capper agents to the supramolecular m-terphenyl bis-urea polymer. ResearchGate. [Link]
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Martins, M., et al. (2022). Preparation, Characterization and Evaluation of Organogel-Based Lipstick Formulations: Application in Cosmetics. MDPI. [Link]
-
Alizadeh, V., & Amirkhizi, A. V. (2020). Thermo-mechanical characterization of polyurea variants. ResearchGate. [Link]
-
Yamanaka, M., & Kimura, S. (2025). Self-assembly of Urea Derivatives into Supramolecular Gels. J-STAGE. [Link]
-
Bhattacharjee, S., et al. (2022). End-Terminated Poly(urethane–urea) Hybrid Approach toward Nanoporous/Microfilament Morphology. PMC. [Link]
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Kuan, C.-F., et al. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. CORE. [Link]
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Kurzer, F. (1952). arylureas i. cyanate method. Organic Syntheses Procedure. [Link]
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Jetir. (n.d.). ORGANOGELS PREPARATION AND EVALUATION OF EUDRAGET ORGANOGELS FOR MODEL DRUG. Jetir.Org. [Link]
-
Yamanaka, M., & Kimura, S. (2025). Self-assembly of Urea Derivatives into Supramolecular Gels. PubMed. [Link]
-
Singh, V., et al. (2025). Organogels: Properties and Applications in Drug Delivery. ResearchGate. [Link]
-
Yamanaka, M., & Kimura, S. (2025). Self-assembly of Urea Derivatives into Supramolecular Gels. ResearchGate. [Link]
-
Fortman, D. J., et al. (2022). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry (RSC Publishing). [Link]
-
Kuttan, S., et al. (2013). Thermal and fire retardant properties of polyurea. Polimery. [Link]
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Yang, S., et al. (2024). Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties. PMC. [Link]
-
Bonde, A. D., et al. (2011). SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P- CHLOROPHENYL UREA. Rasayan Journal of Chemistry. [Link]
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Demirci, T., et al. (2024). A Biopolymer Coating Strategy for the Slow Release of Urea from Urea Fertiliser. ResearchGate. [Link]
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Steed, J. W. (2010). Anion-tuned supramolecular gels: a natural evolution from urea supramolecular chemistry. Chemical Society Reviews (RSC Publishing). [Link]
-
Patel, A. R., et al. (2015). Rheological Profiling of Organogels Prepared at Critical Gelling Concentrations of Natural Waxes in a Triacylglycerol Solvent. ACS Publications. [Link]
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Li, J., et al. (2022). Structure and Properties of Organogels Prepared from Rapeseed Oil with Stigmasterol. MDPI. [Link]
-
Gherasim, C. V., et al. (2024). State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. MDPI. [Link]
-
Roy, S., & Adams, D. J. (2021). Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. PMC. [Link]
-
Naz, R., et al. (2022). Biodegradable Polymer Coated Granular Urea Slows Down N Release Kinetics and Improves Spinach Productivity. MDPI. [Link]
- Google Patents. (n.d.).
- Patsnap. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
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Application Notes and Protocols for Cellular Uptake Studies of 1-(4'-Chlorobiphenyl-4-YL)urea
Introduction: Elucidating the Cellular Journey of a Potential Kinase Inhibitor
1-(4'-Chlorobiphenyl-4-YL)urea is a synthetic organic compound recognized for its utility as a building block in the development of novel therapeutics, particularly in oncology.[1] Its structural motif, an aryl urea, is prevalent in a class of compounds known to exhibit inhibitory effects on key signaling pathways involved in cell proliferation and inflammation.[2][3] Specifically, many aryl urea derivatives have been investigated as inhibitors of protein kinases, such as Spleen Tyrosine Kinase (Syk).[4][5] Syk is a critical mediator of immunoreceptor signaling in various immune cells, and its dysregulation is implicated in inflammatory diseases and certain cancers.[6]
The efficacy of any potential drug candidate is fundamentally dependent on its ability to reach its intracellular target. Therefore, understanding the dynamics of its cellular uptake is a cornerstone of preclinical drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cellular uptake studies for this compound.
These protocols are designed to be self-validating, providing a framework to quantify the intracellular concentration of the compound and to probe the potential mechanisms governing its entry into the cell. The methodologies described herein leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1] |
| Molecular Weight | 246.7 g/mol | [1] |
| Appearance | Colorless crystals or shiny off-white flakes (predicted based on similar compounds) | [7] |
| Solubility | Predicted to be sparingly soluble in aqueous solutions, requiring an organic solvent like DMSO for stock preparation. | [8] |
| Storage | Store at 0-8°C. | [1] |
Note on Handling: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. While specific toxicity data is limited, related chlorophenyl ureas are classified as toxic if swallowed and may cause skin and eye irritation.[8] All handling should be performed in a chemical fume hood.
Proposed Mechanism of Action: A Focus for Uptake Studies
Given that many aryl ureas function as kinase inhibitors, a plausible hypothesis is that this compound may target intracellular kinases.[2][4] Spleen Tyrosine Kinase (Syk) presents a compelling putative target due to its role in immune signaling and the established precedent for urea-based inhibitors.[5][6] The cellular uptake studies outlined below are designed to be broadly applicable but are presented within the context of investigating a potential Syk inhibitor.
Caption: Experimental workflow for cellular uptake analysis.
Part 3: Quantification by LC-MS/MS
LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification of the compound within the complex cellular matrix. [9] Materials:
-
Cell lysate samples
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar physicochemical properties can be used.
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Protocol:
-
Protein Precipitation: To 100 µL of cell lysate, add 200 µL of ice-cold ACN containing the internal standard. Vortex vigorously for 30 seconds to precipitate proteins. [10]2. Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. [10]3. Sample Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte from matrix components using a C18 column with a gradient elution of water and ACN, both containing 0.1% formic acid. [10] * Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification: Create a standard curve by spiking known concentrations of this compound into a blank cell lysate matrix. Plot the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the compound in the experimental samples by interpolating from this standard curve.
Data Analysis and Interpretation
The intracellular concentration is typically normalized to the cell number or total protein content of the sample.
Calculations:
-
Intracellular Concentration (pmol/10⁶ cells): (Concentration from LC-MS/MS (µM) * Lysis Volume (L)) / (Cell number (millions)) * 10⁶ (pmol/µmol)
-
Plotting: Plot the intracellular concentration against time for each initial concentration tested.
Interpreting the Results:
-
Time-Dependence: An increase in intracellular concentration over time suggests an active uptake process or passive diffusion followed by intracellular binding.
-
Concentration-Dependence: A saturable uptake at higher concentrations may indicate carrier-mediated transport.
-
Temperature-Dependence: To further probe the mechanism, the experiment can be repeated at 4°C. A significant reduction in uptake at this temperature is indicative of an energy-dependent process, as active transport is inhibited at low temperatures. [11][12]
Troubleshooting and Considerations
| Issue | Potential Cause | Solution |
| High variability between replicates | Inconsistent cell numbers; Inefficient washing | Ensure accurate cell counting and seeding; Perform washing steps quickly and consistently. |
| Low or no detectable compound | Poor cell permeability; Compound degradation | Increase incubation time or concentration; Check compound stability in media. |
| High background signal (non-specific binding) | Inadequate washing; Compound binding to plasticware | Increase the number of washes with ice-cold PBS; Use low-binding microcentrifuge tubes. |
Conclusion
The protocols detailed in this application note provide a robust framework for quantifying the cellular uptake of this compound. By systematically evaluating the time-, concentration-, and temperature-dependence of uptake, researchers can gain critical insights into the bioavailability of this compound at the cellular level. This information is indispensable for correlating in vitro cellular activity with pharmacokinetic and pharmacodynamic properties, thereby guiding the rational design and development of novel therapeutics.
References
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8796, 4-Chlorophenylurea. Retrieved from [Link]
-
Granchi, C. (1990). Evidence for mitochondrial localization of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea in human colon adenocarcinoma cells. Biochemical Pharmacology, 39(3), 541-549. [Link]
-
Uckun, F. M., & Mao, C. (2004). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Current Drug Targets, 5(2), 145-153. [Link]
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Lentacker, I., De Cock, I., Deckers, R., De Smedt, S. C., & Lentacker, C. (2017). Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles. Ultrasound in Medicine & Biology, 43(2), 525-537. [Link]
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Wang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10949-10957. [Link]
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Bio-protocol. (n.d.). LC-MS/MS for intracellular drug concentration detection. Retrieved from [Link]
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Raval, A., & D'Cruz, D. P. (2022). Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs, 31(3), 221-231. [Link]
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Egger, A. E., et al. (2009). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry, 24(1), 51-61. [Link]
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Sikka P, Sahu JK, Mishra AK, Hashim SR (2015) Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem 5: 479-483. [Link]
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Decosterd, L. A., et al. (2020). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: a review. Journal of Pharmaceutical and Biomedical Analysis, 184, 113192. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved from [Link]
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Coherent Market Insights. (2023). Spleen Tyrosine Kinase (SYK) Inhibitors Pipeline Insights 2023. Retrieved from [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(15), 4485. [Link]
- Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical salts and cocrystals. Royal Society of Chemistry.
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Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]
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Decosterd, L. A., et al. (2020). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: a review. Journal of Pharmaceutical and Biomedical Analysis, 184, 113192. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. [Link]
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Coherent Market Insights. (2023). Spleen Tyrosine Kinase (SYK) Inhibitors Market. [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(15), 4485. [Link]
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National Toxicology Program. (1992). NTP Chemical Repository Database. Research Triangle Park, North Carolina. [Link]
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Ghosh, A. K., & Brindisi, M. (2020). Urea derivatives in modern drug discovery and medicinal chemistry. Journal of medicinal chemistry, 63(6), 2751-2788. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4'-Chlorobiphenyl-4-YL)urea
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4'-Chlorobiphenyl-4-YL)urea. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges encountered during the synthesis of this compound. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for synthesizing unsymmetrical ureas of this type:
-
The Isocyanate Route: This is the most common and direct method. It involves the reaction of 4-amino-4'-chlorobiphenyl with a suitable isocyanate precursor. Often, the amine is first converted to 4-chlorobiphenyl-4'-isocyanate using a phosgene equivalent like triphosgene[1]. This isocyanate intermediate is then reacted with ammonia or an ammonia equivalent. A more direct approach involves reacting 4-amino-4'-chlorobiphenyl with an isocyanate source like chlorosulfonyl isocyanate followed by hydrolysis, or directly with sodium cyanate in the presence of an acid.
-
Phosgene-Free Carbonyl Transfer: To avoid hazardous reagents like phosgene, alternative carbonylating agents such as N,N'-Carbonyldiimidazole (CDI) can be used.[2] These react with the starting amine, 4-amino-4'-chlorobiphenyl, to form an activated carbamate intermediate, which then reacts with ammonia to yield the final urea product.[2]
Q2: What are the most common classes of byproducts I should anticipate?
The byproduct profile is heavily dependent on the chosen synthetic route and, critically, on reaction conditions. The most frequently encountered impurities are:
-
Symmetrically Substituted Ureas: Specifically, N,N'-bis(4'-chlorobiphenyl-4-yl)urea.
-
Isocyanate Oligomers: Dimers (uretdiones) and trimers (isocyanurates) of 4-chlorobiphenyl-4'-isocyanate.[3][4]
-
Biurets: Formed from the reaction of the desired urea product with an additional molecule of the isocyanate intermediate.[5]
-
Unreacted Starting Materials: Primarily 4-amino-4'-chlorobiphenyl.
Q3: Why is stringent moisture control so critical in this synthesis?
Water is the primary antagonist in syntheses involving isocyanate intermediates. The isocyanate group (–N=C=O) is highly electrophilic and reacts readily with water.[5][6] This hydrolysis reaction is often the root cause of the most common and difficult-to-remove byproduct, the symmetrical urea. It proceeds in two steps: first, the isocyanate hydrolyzes to an unstable carbamic acid, which then decarboxylates to regenerate the starting amine (4-amino-4'-chlorobiphenyl) and carbon dioxide gas.[5] This newly formed amine then competes with the desired nucleophile (ammonia) and reacts with another molecule of the isocyanate intermediate, leading to the symmetrical N,N'-bis(4'-chlorobiphenyl-4-yl)urea.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My final product shows a higher-than-expected melting point, poor solubility, and a complex aromatic region in the ¹H NMR. Mass spectrometry indicates a mass corresponding to N,N'-bis(4'-chlorobiphenyl-4-yl)urea.
Root Cause Analysis: This is the classic signature of contamination with the symmetrical diaryl urea byproduct, N,N'-bis(4'-chlorobiphenyl-4-yl)urea. As detailed in the FAQ, this arises from the reaction of the 4-chlorobiphenyl-4'-isocyanate intermediate with 4-amino-4'-chlorobiphenyl. The source of this amine is almost always the unintentional hydrolysis of the isocyanate by trace amounts of water in the reaction medium (solvent, reagents, or glassware).
Mitigation & Prevention Protocol: The key is rigorous exclusion of water before and during the reaction.
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 4 hours and cooled in a desiccator or under a stream of dry nitrogen or argon immediately before use.
-
Solvent & Reagent Drying:
-
Aprotic solvents (e.g., Toluene, Dichloromethane, Acetonitrile) must be dried using appropriate methods, such as distillation from calcium hydride or passing through an activated alumina column. Using a freshly opened bottle of an anhydrous grade solvent is essential.
-
The starting material, 4-amino-4'-chlorobiphenyl, should be dried under vacuum at 40-50°C for several hours before use, as it can be hygroscopic.
-
-
Reaction Atmosphere: The reaction must be conducted under an inert atmosphere (dry nitrogen or argon) from start to finish. This prevents atmospheric moisture from entering the reaction vessel.
Corrective Action (Purification): If the byproduct has already formed, purification is necessary. Due to the structural similarity and high molecular weight, this impurity can be challenging to remove.
-
Recrystallization: This is the most effective method. The desired this compound is typically more soluble than the symmetrical N,N'-bis byproduct in certain solvents.
-
Protocol: Suspend the crude product in a minimal amount of a high-boiling point solvent like isopropanol or acetonitrile. Heat the mixture to reflux to dissolve the product, while the less soluble symmetrical urea may remain partially undissolved. Filter the hot solution to remove the insoluble byproduct. Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0-4°C) to crystallize the purified product.[7] Collect the crystals by filtration. A second recrystallization may be necessary.
-
Issue 2: My mass spectrum shows a high molecular weight peak at 3x the mass of the isocyanate intermediate (approx. 695 m/z), and the product is difficult to dissolve.
Root Cause Analysis: This impurity is likely the isocyanurate trimer of 4-chlorobiphenyl-4'-isocyanate. Isocyanates can undergo self-condensation, particularly at elevated temperatures or in the presence of certain catalysts (e.g., strong bases, some metal salts), to form highly stable, six-membered isocyanurate rings.[4][8] These trimers are often highly crystalline and possess very low solubility, making them problematic impurities. Dimerization to form a four-membered uretdione ring can also occur, but trimerization is often more thermodynamically favorable.[3]
Mitigation & Prevention Protocol:
-
Temperature Control: If generating the isocyanate in situ, perform the reaction at low temperatures (e.g., 0°C) and avoid prolonged heating.[1] When reacting the isolated isocyanate, add the nucleophile slowly to control any exotherm. Avoid refluxing the isocyanate for extended periods if possible.
-
Catalyst Selection: Be mindful of the basicity of any additives. While a base is often required to scavenge HCl during phosgenation, a non-nucleophilic, sterically hindered base is preferred to minimize catalysis of trimerization. If using catalysts for the urea formation step, choose conditions known to favor the desired reaction over isocyanate oligomerization.
Corrective Action (Purification): Due to their extremely low solubility, isocyanurates can sometimes be removed by filtration.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., DMF, DMSO) at a slightly elevated temperature. The desired urea should dissolve, while the isocyanurate trimer may remain as an insoluble solid. Filter the mixture and precipitate the purified product from the filtrate by adding a non-solvent like water.
Issue 3: TLC and LC-MS analysis show a significant amount of unreacted 4-amino-4'-chlorobiphenyl starting material, even after extended reaction times.
Root Cause Analysis: This issue typically points to one of three problems:
-
Stoichiometry: Inaccurate measurement of reagents. Ensure all materials are weighed accurately and account for the purity of the starting materials.
-
Inactive Reagents: The isocyanate or carbonylating agent may have degraded due to improper storage (e.g., exposure to moisture).
-
Insufficiently Activating Conditions: When using a multi-step, one-pot procedure (e.g., amine + phosgene equivalent, then ammonia), the initial activation of the amine to the isocyanate or carbamate may be incomplete before the final nucleophile is added.
Mitigation & Prevention Protocol:
-
Verify Reagent Activity: Use a fresh bottle of the carbonylating agent (e.g., triphosgene, CDI). If using an isolated isocyanate, ensure it has been stored under an inert atmosphere and protected from moisture.
-
Monitor Intermediate Formation: When possible, monitor the formation of the isocyanate intermediate by TLC or IR spectroscopy (a strong absorption band appears around 2250-2270 cm⁻¹) before adding the final nucleophile.
-
Optimize Reaction Conditions: Ensure the reaction temperature and time are adequate for the activation step. For phosgenation, refluxing is often required to drive the reaction to completion.[1]
Corrective Action (Purification): The unreacted amine is basic and can be readily removed with an acidic wash.
-
Protocol: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and partition into the aqueous layer. Wash the organic layer subsequently with water and then brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]
Quantitative Data Summary
The following table provides a representative comparison of outcomes for the synthesis of this compound via the isocyanate route under standard and optimized (troubleshot) conditions.
| Parameter | Standard Conditions | Optimized/Troubleshooting Conditions | Causality & Explanation |
| Solvent/Glassware Prep | Bench-dried glassware, reagent-grade solvent | Oven-dried glassware, anhydrous solvent (freshly opened) | Prevents isocyanate hydrolysis, minimizing symmetrical urea byproduct formation. |
| Reaction Temperature | Room Temp → Reflux | 0°C → Room Temp | Minimizes thermal self-condensation of the isocyanate into dimer/trimer byproducts. |
| Atmosphere | Ambient Air | Dry Nitrogen / Argon | Excludes atmospheric moisture, preventing isocyanate hydrolysis. |
| Typical Crude Purity (LC-MS) | 75-85% | >95% | Rigorous control of reaction parameters directly impacts the purity of the crude product. |
| Major Byproduct | N,N'-bis(4'-chlorobiphenyl-4-yl)urea (~10-20%) | N,N'-bis(4'-chlorobiphenyl-4-yl)urea (<3%) | Direct consequence of mitigating water contamination. |
| Final Yield (after purification) | 40-60% | 70-85% | Higher crude purity simplifies purification, leading to lower material loss and higher final yields. |
References
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
Dalvie, D., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
- WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
-
Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap. [Link]
-
Hydrolysis reaction of isocyanate. ResearchGate. [Link]
- US2690956A - Process of making sodium cyanate.
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Prem Baboo. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. [Link]
-
Self‐reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation. ResearchGate. [Link]
-
Synthesis of N-monosubstituted ureas in a mixture of choline chloride and Aluminium nitrate as a green and selective process. ResearchGate. [Link]
-
Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
- US2663731A - Purification of urea.
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]
-
Sodium cyanate from hydroxide or carbonate? Sciencemadness.org. [Link]
-
4-Amino-4'-chlorobiphenyl. SIELC Technologies. [Link]
-
Isocyanate. Wikipedia. [Link]
Sources
- 1. 4-Chlorophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 8. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 1-(4'-Chlorobiphenyl-4-YL)urea
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4'-Chlorobiphenyl-4-YL)urea. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. The information herein is grounded in established chemical principles and practical industry experience.
I. Overview of the Synthetic Process
The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the key intermediate, 4-amino-4'-chlorobiphenyl. The second stage is the conversion of this intermediate to the final urea product. Challenges can arise at each stage, particularly during scale-up, impacting yield, purity, and process safety.
Caption: Overall synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-amino-4'-chlorobiphenyl at scale?
A1: The two most prevalent methods are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction. The Suzuki-Miyaura coupling is generally preferred for its higher yields and selectivity, despite the cost of the palladium catalyst and boronic acid derivatives. The Gomberg-Bachmann reaction offers a more cost-effective alternative using diazonium salts but often suffers from lower yields and the formation of byproducts[1][2].
Q2: What are the critical safety precautions when handling cyanates for urea formation?
A2: Sodium and potassium cyanate are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. Of particular importance is to avoid contact with acids, which can liberate toxic hydrogen cyanide gas.
Q3: What analytical techniques are recommended for in-process monitoring and final product analysis?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress, identifying impurities, and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities. Other techniques like colorimetry can also be employed for routine urea determination[3][4].
III. Troubleshooting Guide: Stage 1 - Synthesis of 4-amino-4'-chlorobiphenyl
A. Suzuki-Miyaura Coupling Route
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Insufficient base. 4. Presence of oxygen. | 1. Use fresh, high-quality palladium catalyst and ligand. 2. Ensure the boronic acid is dry and has not degraded. 3. Use a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃). 4. Degas all solvents and reagents thoroughly and maintain an inert atmosphere (N₂ or Ar). |
| Formation of homocoupled byproducts (biphenyl and 4,4'-dichlorobiphenyl) | 1. Decomposition of the boronic acid. 2. Side reactions of the palladium catalyst. | 1. Control the reaction temperature to minimize boronic acid decomposition. 2. Optimize the palladium catalyst and ligand system. |
| Difficulty in removing residual palladium | Inefficient work-up or purification. | 1. Employ a scavenger resin or perform an activated carbon treatment. 2. Optimize the crystallization solvent system to precipitate the product while leaving palladium impurities in the mother liquor. |
B. Gomberg-Bachmann Reaction Route
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low yield of the desired product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of tarry byproducts. | 1. Ensure complete dissolution of the amine in acid before adding sodium nitrite. Maintain low temperatures (0-5 °C) during diazotization. 2. Use the diazonium salt immediately after its formation. Avoid excessive exposure to heat and light. 3. Control the reaction temperature and ensure efficient mixing to minimize localized high concentrations of reactants. |
| Product is contaminated with colored impurities | Formation of azo compounds and other polymeric materials. | 1. Perform a thorough work-up with appropriate aqueous washes. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene). 3. Consider a column chromatography purification for smaller scales, though this may not be feasible for large-scale production. |
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Caption: Troubleshooting logic for Stage 1 synthesis.
IV. Troubleshooting Guide: Stage 2 - Urea Formation
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Incomplete reaction | 1. Insufficient cyanate. 2. Low reaction temperature. 3. Poor solubility of the amine intermediate. | 1. Use a slight excess of sodium or potassium cyanate. 2. Increase the reaction temperature as tolerated by the substrate and solvent. 3. Choose a solvent in which the amine intermediate has good solubility at the reaction temperature. |
| Formation of biuret impurity | Reaction of the product with another molecule of cyanate, often at elevated temperatures. | 1. Avoid excessive reaction temperatures and prolonged reaction times. 2. Use a controlled addition of the cyanate salt to avoid high local concentrations. |
| Product precipitates prematurely, leading to a thick slurry and poor mixing | The product has low solubility in the reaction solvent. | 1. Increase the solvent volume. 2. Choose a solvent in which the product has higher solubility at the reaction temperature. 3. Implement more robust agitation to handle the slurry. |
| Difficulties in product isolation and purification | 1. Fine particle size of the precipitate. 2. Occlusion of impurities within the crystals. | 1. Control the cooling rate during crystallization to promote the growth of larger crystals. 2. Select an appropriate recrystallization solvent that effectively dissolves the product at elevated temperatures and has low solubility at room temperature, while leaving impurities in the mother liquor. Consider solvent mixtures. |
V. Experimental Protocols
A. Protocol for the Synthesis of 4-amino-4'-chlorobiphenyl (Suzuki-Miyaura Coupling)
-
To a degassed mixture of a suitable solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃), add 4-bromoaniline (1.0 eq), 4-chlorophenylboronic acid (1.1-1.3 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.03 eq).
-
Heat the mixture to 80-100 °C under an inert atmosphere (N₂ or Ar) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
B. Protocol for the Synthesis of this compound
-
Dissolve 4-amino-4'-chlorobiphenyl (1.0 eq) in a suitable solvent (e.g., acetic acid, water, or a mixture).
-
Add a solution of sodium cyanate (1.1-1.5 eq) in water to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with water and then a non-polar solvent (e.g., hexane) to remove residual starting materials and impurities.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to achieve the desired purity.
Caption: Experimental workflow for the urea formation stage.
VI. Polymorphism in the Final Product
Q: Why is controlling polymorphism important for this compound, especially in a pharmaceutical context?
A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For an active pharmaceutical ingredient (API), inconsistent or uncontrolled polymorphism can lead to variable drug performance and may have regulatory implications. Therefore, it is crucial to identify and consistently produce the desired polymorph.
Troubleshooting Polymorphism:
-
Characterization: Utilize techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the polymorphic form of your product.
-
Control: Carefully control the crystallization conditions, including the choice of solvent, cooling rate, and agitation, as these factors can influence which polymorph is formed. Seeding with crystals of the desired polymorph can also be an effective control strategy.
VII. References
-
CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents.
-
Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid - ResearchGate. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]
-
Analytical methods for measuring urea in pharmaceutical formulations - PubMed. [Link]
-
Catalytic conversion of urea to biuret: A catalyst screening study. [Link]
-
Purification of urea - US2663731A - Google Patents.
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
Gomberg–Bachmann reaction - Wikipedia. [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]
-
How to Improve Safety and Reliability of the High Pressure Synthesis Section of Urea Plants. [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends | Request PDF - ResearchGate. [Link]
-
Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents.
Sources
- 1. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of 1-(4'-Chlorobiphenyl-4-YL)urea under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4'-Chlorobiphenyl-4-YL)urea. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the integrity of your experimental results when studying the degradation of this compound. The chlorobiphenyl moiety confers significant stability, but like all molecules, it is susceptible to degradation under specific environmental conditions.[1] Understanding these pathways is critical for assessing its environmental fate and for developing stable pharmaceutical formulations.[1]
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the degradation studies of this compound, providing causative explanations and actionable solutions.
Problem 1: Inconsistent Degradation Rates in Replicate Hydrolysis Experiments
-
Causality: The hydrolysis of urea compounds is highly sensitive to pH and temperature.[2][3] Minor, unrecorded fluctuations in these parameters between replicate experiments can lead to significant variations in degradation kinetics. Urea is generally more stable in a pH range of 4-8.[2][3] Outside this range, both acidic and basic conditions can catalyze hydrolysis. Temperature increases will also accelerate the degradation rate across all pH values.[2][3]
-
Solution:
-
Strict pH Control: Employ robust buffer systems (e.g., phosphate, acetate, borate) to maintain a constant pH throughout the experiment. Regularly calibrate your pH meter and monitor the pH of your reaction mixture at each time point.
-
Precise Temperature Regulation: Use a temperature-controlled water bath or incubator with minimal temperature fluctuations (±0.5°C).
-
Initial Concentration Considerations: The rate of urea degradation can be dependent on the initial concentration.[2] Ensure precise and consistent starting concentrations for all replicates.
-
Problem 2: Appearance of Unexpected or Unidentifiable Peaks in HPLC Chromatograms During Photodegradation Studies
-
Causality: Photodegradation of aromatic urea compounds can be complex, often proceeding through radical-mediated processes that can lead to a variety of byproducts, including dimers and hydroxylated species.[4] The solvent used can also play a role in the degradation pathway.[5][6]
-
Solution:
-
Comprehensive Analytical Approach: Utilize HPLC coupled with mass spectrometry (LC-MS/MS) for peak identification. The fragmentation patterns from MS/MS can provide structural information about the degradants.[7]
-
Control for Solvent Effects: Run parallel experiments in different solvents (e.g., methanol, acetonitrile, water) to understand the solvent's influence on the degradation profile.[5][6]
-
Reference Standard Comparison: If possible, synthesize or purchase potential degradation products to use as reference standards for unambiguous peak identification.
-
Problem 3: Low or No Degradation Observed Under Forced Oxidation Conditions
-
Causality: The biphenyl and chloro- substituents on this compound may render it relatively resistant to mild oxidative stress. The choice and concentration of the oxidizing agent are critical.
-
Solution:
-
Stronger Oxidizing Agents: While hydrogen peroxide is commonly used, consider more potent oxidizing agents or the use of catalysts (e.g., Fenton's reagent) if no degradation is observed.
-
Increased Temperature: Elevating the temperature can enhance the rate of oxidative degradation. However, be mindful of potential interactions with hydrolytic degradation.
-
Extended Exposure Time: If the compound is particularly stable, longer exposure times may be necessary to induce detectable degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the degradation of similar urea-based compounds, the primary degradation pathways for this compound are expected to be hydrolysis and photodegradation.[2][4][8]
-
Hydrolysis: The urea linkage is susceptible to cleavage, especially under acidic or basic conditions, to yield 4-amino-4'-chlorobiphenyl and ultimately ammonia and carbon dioxide.[8][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the C-N bond, hydroxylation of the aromatic rings, and potential dechlorination.[4][7]
Q2: How does pH influence the stability of this compound in aqueous solutions?
A2: The stability of the urea functional group is significantly pH-dependent. It is most stable in the neutral to slightly acidic range (pH 4-8).[2][3] In strongly acidic or alkaline solutions, the rate of hydrolysis increases substantially.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. A recommended storage temperature is 0-8°C.[1] Protection from light is crucial to prevent photodegradation. For solutions, use a buffered aqueous solution at a pH between 4 and 8 or a non-aqueous solvent like isopropanol, which has been shown to retard urea decomposition.[2]
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and its degradation products.[10][11] For the identification of unknown degradants, coupling HPLC with mass spectrometry (LC-MS/MS) is highly recommended.[5][7] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile degradation products.[5]
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
This protocol outlines a standard procedure for assessing the hydrolytic stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Temperature-controlled water bath
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For each condition (acidic, basic, neutral), add a small aliquot of the stock solution to a larger volume of the respective medium (0.1 M HCl, 0.1 M NaOH, pH 7.0 buffer) to achieve a final concentration of approximately 10-20 µg/mL.
-
Incubate the solutions in a temperature-controlled water bath set at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase if necessary and analyze by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.
Protocol 2: Photostability Study
This protocol is designed to evaluate the susceptibility of this compound to photodegradation.
Materials:
-
This compound
-
Solvent (e.g., methanol, acetonitrile, or water with a co-solvent)
-
Photostability chamber with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines).
-
Quartz cuvettes or other UV-transparent containers
-
Control samples wrapped in aluminum foil
-
HPLC-MS/MS system
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Place the solution in a quartz cuvette. Prepare a control sample in the same manner and wrap it completely in aluminum foil to protect it from light.
-
Expose the test sample to a controlled light source in a photostability chamber.
-
At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC-MS/MS to quantify the parent compound and identify any photolytic degradation products.
-
Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Data Presentation
Table 1: Influence of pH and Temperature on Urea Stability
| pH | Temperature (°C) | Relative Stability | Reference |
| 3.11 | 25 | Moderate | [2] |
| 3.11 | 60 | Low | [2] |
| 6.0 | 25 | High | [2] |
| 6.0 | 60 | Moderate | [2] |
| 9.67 | 25 | Moderate | [2] |
| 9.67 | 60 | Low | [2] |
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Postulated hydrolytic degradation pathway.
References
- Lányi, K. (2008). Study of the photodegradation of urea-type herbicides by capillary gas chromatography.
- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195.
- Guoguang, L., Xiangning, J., & Xiaobai, X. (2001). Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products. Journal of Agricultural and Food Chemistry, 49(5), 2359–2362.
-
Guoguang, L., Xiangning, J., & Xiaobai, X. (2001). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction. Semantic Scholar. Retrieved from [Link]
- Verma, S., & Singh, S. K. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega, 5(3), 1189–1203.
- Ray, H., Saetta, D., & Boyer, T. H. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition.
- Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632.
- Jatto, E. (2021). Forced Degradation Studies for Biopharmaceuticals.
- Kumar, V., & Sharma, V. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research, 6(1), 461-465.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Ray, H., Saetta, D., & Boyer, T. H. (2017). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. RSC Advances, 7(86), 54673-54683.
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Request PDF. Retrieved from [Link]
- Xu, K., et al. (2021).
- Vione, D., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2207–2216.
-
Fairhurst, D. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Development & Delivery. Retrieved from [Link]
-
NIOSH. (1998). Organonitrogen Pesticides 5601. CDC. Retrieved from [Link]
-
Vione, D., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: Characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenylurea. PubChem. Retrieved from [Link]
- Fabbrizzi, L., et al. (2002). Anion-induced urea deprotonation.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Solubility of 1-(4'-Chlorobiphenyl-4-YL)urea in Assays
Welcome to the technical support guide for 1-(4'-Chlorobiphenyl-4-YL)urea. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of this compound during in vitro and cell-based assays. Our goal is to provide you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experimental results.
Section 1: Compound Profile: this compound
Understanding the physicochemical properties of a compound is the first step in managing its behavior in experimental settings. This compound, a biphenyl urea derivative, is a hydrophobic molecule, which is the primary reason for its low solubility in aqueous buffers.[1] Its structure suggests potential applications in pharmaceutical development, including as an intermediate for anti-cancer agents.[1]
| Property | Value | Source |
| CAS Number | 1033194-51-2 | Chem-Impex[1] |
| Molecular Formula | C13H11ClN2O | Chem-Impex[1] |
| Molecular Weight | 246.7 g/mol | Chem-Impex[1] |
| Appearance | White crystalline powder | ChemBK[2] |
| Predicted pKa | 14.13 ± 0.70 | ChemBK[2] |
| Aqueous Solubility | Insoluble | ChemBK[2] |
| Organic Solubility | Soluble in Ethanol | ChemBK[2] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Note: The high predicted pKa and insoluble nature in water are key indicators that this compound will require special handling for aqueous biological assays.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution?
For hydrophobic compounds like this compound, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3][4] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds intended for biological screening.[4][5] Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent introduced into your final assay system.[6]
Causality: The goal of a stock solution is to fully dissolve the compound in a concentrated form that can be accurately diluted.[7][8] DMSO is effective for this purpose, but it's crucial to ensure the compound is fully dissolved before making subsequent dilutions.[3]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and how can I fix it?
This is a very common issue known as "antisolvent precipitation".[9][10] While your compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases.[11][12] When you add the DMSO stock directly to an aqueous buffer, the DMSO rapidly diffuses, creating localized areas of high compound concentration in a now predominantly aqueous environment, causing the compound to crash out of solution.[11]
Troubleshooting Steps:
-
Reduce Stock Concentration: A highly concentrated DMSO stock is more likely to precipitate upon dilution. Try lowering the stock concentration (e.g., from 50 mM to 10 mM) and adjusting the dilution volume accordingly.
-
Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform serial dilutions. First, dilute the 100% DMSO stock into an intermediate solution that contains a higher percentage of organic solvent (e.g., 50% DMSO in buffer) before the final dilution into the assay medium.[13]
-
Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO in the working solution can keep the compound dissolved. However, be mindful of solvent toxicity (see Q3).[11]
-
Improve Mixing: When adding the stock to the buffer, vortex or pipette mix vigorously and immediately to disperse the compound and solvent as quickly as possible, preventing localized supersaturation.[3]
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
The tolerance of cells to DMSO varies significantly between cell types and assay duration. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5] However, concentrations above this can lead to adverse effects:
-
Cytotoxicity: Concentrations of 1% DMSO can begin to reduce cell viability over longer incubation periods (72 hours), while concentrations of 5% are often highly cytotoxic.[14] Some sensitive cell types show toxicity even at 0.5%.[15]
-
Altered Cell Function: DMSO can make cell membranes more permeable and may cause proteins to become unstable, potentially interfering with the assay results in ways unrelated to cytotoxicity.[16]
Best Practice: Always run a solvent tolerance control experiment. Test a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) with your specific cell line and assay endpoint to determine the highest non-interfering concentration.
Q4: Are there alternatives to DMSO for solubilization?
Yes, if DMSO is incompatible with your assay or fails to provide adequate solubility, several other strategies can be employed. These methods often involve using co-solvents or excipients.[13][17]
-
Co-solvents: The addition of a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[18][19] Common co-solvents include Ethanol, Polyethylene Glycol (PEG 400), and Propylene Glycol.[19][20] The choice of co-solvent can significantly impact solubility.[20]
-
Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[17]
Q5: How can I confirm my compound is truly dissolved and not a fine suspension?
Visual inspection can be deceptive, as a fine, milky suspension can be mistaken for a dissolved solution.[12] This can lead to significant errors in determining compound potency.[4]
-
Visual Clarity: The solution should be perfectly clear with no visible particulates, haze, or Tyndall effect (light scattering).
-
Microscopy: Place a small drop of the solution on a microscope slide. The presence of any crystalline or amorphous particles confirms that the compound is not fully dissolved.
-
Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the compound is precipitating, you will see a significant drop in its concentration in the filtrate, which can be measured by HPLC or UV-Vis spectroscopy.[21]
Section 3: In-Depth Protocols & Troubleshooting
Protocol 3.1: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of a hydrophobic compound.[7][22]
-
Determine Mass: Calculate the mass of this compound required to make your desired volume and concentration (e.g., 10 mM).
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the solid compound using an analytical balance.
-
Dissolve in Solvent: Add the weighed compound to an appropriate sterile vial. Add a portion (e.g., 80%) of the final calculated volume of 100% DMSO.
-
Ensure Complete Solubilization: Vortex vigorously. If needed, use a water bath sonicator to aid dissolution.[3] Visually inspect against a light source to ensure no solid particles remain.
-
Bring to Final Volume: Add the remaining DMSO to reach the final desired volume. Mix thoroughly.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow 3.2: Troubleshooting Compound Precipitation in Assays
This workflow provides a logical decision tree for addressing solubility issues when preparing working solutions.
Caption: Decision tree for troubleshooting precipitation.
Protocol 3.3: Using Co-solvents to Enhance Aqueous Solubility
This protocol provides a framework for testing co-solvents to improve the solubility of this compound.
-
Co-solvent Selection: Choose a set of biocompatible co-solvents to test, such as Ethanol, PEG 400, and Propylene Glycol.[19]
-
Prepare Co-solvent Stocks: Prepare 10 mM stock solutions of your compound in 100% of each selected co-solvent (in addition to your DMSO stock).
-
Create Test Dilutions: Prepare a series of dilutions of each stock solution into your final assay buffer. Aim for a final organic solvent concentration that is acceptable for your assay (e.g., 1%).
-
Assess Solubility: Incubate the dilutions under assay conditions (e.g., 37°C) for a relevant period (e.g., 2 hours).
-
Evaluate: Assess solubility using the methods described in Q5 (Visual Clarity, Microscopy, Filtration).
-
Select Best System: Choose the co-solvent system that provides the best solubility without negatively impacting the assay controls. Remember to always include a vehicle control with the same concentration of the selected co-solvent system in your main experiment.
References
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available from: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available from: [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]
-
Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
4-Chlorophenylurea. PubChem - NIH. Available from: [Link]
-
Solubility of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. Available from: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available from: [Link]
-
Preliminary investigations into the behavior of urea. Diva-Portal.org. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]
-
Lab Skills: Preparing Stock Solutions. YouTube. Available from: [Link]
-
1-(4-Chlorophenyl)-3-[3-(4-methylmorpholin-4-ium-4-yl)propyl]urea. PubChem. Available from: [Link]
-
Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.org. Available from: [Link]
-
What effects does DMSO have on cell assays? Quora. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available from: [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
-
MHY498 Nanosuspensions for Improved Topical Drug Delivery. MDPI. Available from: [Link]
-
Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Taylor & Francis Online. Available from: [Link]
-
Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. Available from: [Link]
-
1-(4-chlorophenyl)urea. ChemBK. Available from: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]
-
Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. NIH. Available from: [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. Available from: [Link]
-
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. PubChem. Available from: [Link]
Sources
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- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of 1-(4'-Chlorobiphenyl-4-YL)urea and Sorafenib in Hepatocellular Carcinoma Cell Lines: A Guide for Researchers
This guide provides a detailed, objective comparison between the established multi-kinase inhibitor, sorafenib, and the diaryl urea compound, 1-(4'-Chlorobiphenyl-4-YL)urea, in the context of Hepatocellular Carcinoma (HCC) cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of novel compounds in liver cancer research.
Introduction to the Challenge of Hepatocellular Carcinoma
Hepatocellular Carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The treatment landscape for advanced HCC has been significantly shaped by the advent of targeted therapies. For years, sorafenib has been a cornerstone of systemic treatment for advanced HCC. However, the development of resistance and a desire for improved efficacy have fueled the search for novel therapeutic agents. The diaryl urea scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors, with this compound representing a foundational structure within this class.
Sorafenib: The Established Benchmark in HCC Treatment
Sorafenib is an oral multi-kinase inhibitor that has been a first-line treatment for advanced HCC for over a decade. Its anti-tumor activity is attributed to its ability to inhibit multiple kinases involved in both tumor cell proliferation and angiogenesis.
Mechanism of Action of Sorafenib
Sorafenib exerts its effects by targeting several key signaling pathways:
-
RAF/MEK/ERK Pathway: Sorafenib inhibits RAF-1 and B-RAF, serine/threonine kinases in the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently dysregulated in HCC and plays a crucial role in cell proliferation and survival. By blocking RAF kinases, sorafenib impedes downstream signaling, leading to decreased cell proliferation.
-
VEGFR and PDGFR Signaling: Sorafenib also inhibits vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor beta (PDGFR-β). These receptor tyrosine kinases are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR and PDGFR signaling by sorafenib leads to a reduction in tumor vascularization, thereby starving the tumor of its blood supply.
dot
Caption: Mechanism of action of Sorafenib in HCC.
This compound: A Potential Challenger from the Diaryl Urea Class
This compound belongs to the diaryl urea class of compounds, which is a well-established pharmacophore in the development of kinase inhibitors.[1] While specific, direct experimental data on the anti-cancer activity of this compound in HCC cell lines is limited in publicly available literature, its structural similarity to the core of sorafenib and other kinase inhibitors suggests a comparable mechanism of action. It is often utilized as a key intermediate in the synthesis of more complex anti-cancer agents.[2]
Hypothesized Mechanism of Action
Based on the known activities of diaryl urea derivatives, this compound is predicted to function as a kinase inhibitor. The urea moiety is crucial for forming hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many kinase inhibitors. Its biphenyl and chlorophenyl groups likely interact with hydrophobic pockets in the ATP-binding site of target kinases.
The primary targets are hypothesized to be similar to those of sorafenib and other diaryl urea kinase inhibitors:
-
RAF Kinases: Inhibition of the RAF/MEK/ERK pathway is a hallmark of many diaryl urea-based anti-cancer compounds.
-
VEGFR Kinases: The diaryl urea scaffold is also prevalent in inhibitors of VEGFR, suggesting a potential anti-angiogenic effect.
dot
Caption: Hypothesized mechanism of this compound.
Head-to-Head Comparison: Performance in HCC Cell Lines
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Sorafenib has been extensively studied in various HCC cell lines, with IC50 values typically in the low micromolar range.
| Cell Line | Sorafenib IC50 (µM) | This compound IC50 (µM) |
| HepG2 | 1.72 - 5.8 | Data not available |
| Huh7 | ~5-10 | Data not available |
| Hep3B | 3.47 - 9.6 | Data not available |
| PLC/PRF/5 | ~4-8 | Data not available |
Note: IC50 values for sorafenib can vary depending on the specific experimental conditions (e.g., incubation time, cell density, assay method).
Although specific IC50 values for this compound are not published, it is plausible that as a foundational scaffold, its potency might be lower than that of highly optimized drugs like sorafenib. However, its derivatives have the potential for significant potency.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols for evaluating the efficacy of anti-cancer compounds in HCC cell lines are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (sorafenib and this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
dot
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed HCC cells in a 6-well plate and treat with the IC50 concentration of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat HCC cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software.
Discussion and Future Perspectives
Sorafenib has undoubtedly been a valuable therapeutic agent for advanced HCC. Its multi-targeted approach, inhibiting both cell proliferation and angiogenesis, has set a high bar for new therapies.
This compound, as a representative of the diaryl urea class, holds theoretical promise as an anti-cancer agent due to its structural similarity to known kinase inhibitors. The diaryl urea scaffold is a "privileged structure" in medicinal chemistry, known for its favorable interactions with the ATP-binding pocket of various kinases.
Key Comparison Points:
-
Potency: While unconfirmed, the parent compound this compound may have lower potency than the highly optimized sorafenib. However, it serves as an excellent starting point for medicinal chemistry efforts to develop more potent and selective analogs.
-
Selectivity: The kinase selectivity profile of this compound is unknown. Future studies should investigate its inhibitory activity against a panel of kinases to understand its target profile and potential off-target effects.
-
Resistance: A major challenge with sorafenib is the development of acquired resistance. Novel diaryl urea derivatives could potentially overcome these resistance mechanisms, for example, by having different kinase inhibition profiles or by being less susceptible to efflux pumps.
Future Research Directions:
-
In Vitro Characterization: The immediate next step is to perform comprehensive in vitro studies to determine the IC50 values of this compound in a panel of HCC cell lines.
-
Mechanism of Action Studies: Elucidate the precise mechanism of action by investigating its effects on key signaling pathways (e.g., RAF/MEK/ERK, PI3K/AKT/mTOR) and angiogenesis.
-
Kinase Profiling: Conduct a broad kinase profiling assay to identify the specific kinase targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a library of derivatives of this compound to establish SAR and optimize for potency and selectivity.
-
In Vivo Efficacy: Promising compounds should be advanced to in vivo studies using HCC xenograft or patient-derived xenograft (PDX) models to evaluate their anti-tumor efficacy and safety.
Conclusion
Sorafenib remains a crucial therapeutic option for advanced HCC. The diaryl urea compound, this compound, represents a foundational scaffold with the potential for the development of novel kinase inhibitors for HCC. While direct comparative data is currently lacking, the well-established anti-cancer properties of the diaryl urea class warrant further investigation of this compound and its derivatives. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to determine its true potential as a therapeutic alternative or adjunct to sorafenib in the treatment of hepatocellular carcinoma.
References
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology. [Link]
-
Diarylureas as Antitumor Agents. Applied Sciences. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking FAAH Inhibitor Performance: The Case of 1-(4'-Chlorobiphenyl-4-YL)urea (URB597)
This guide provides an in-depth, objective comparison of 1-(4'-Chlorobiphenyl-4-YL)urea, more commonly known in the scientific literature as URB597, against other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors.[1][2] We will delve into the core mechanism of action, present comparative performance data from key assays, and provide detailed experimental protocols to support researchers in their drug development endeavors.
Introduction: The Significance of FAAH Inhibition
The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating a vast array of physiological processes, including pain, inflammation, mood, and memory. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA).[3][4] By inhibiting FAAH, compounds like URB597 effectively increase the endogenous levels of anandamide, thereby enhancing its therapeutic effects.[5] This mechanism has positioned FAAH inhibitors as promising candidates for the treatment of various conditions, including anxiety, pain, and neuroinflammatory disorders.[3][6][7]
URB597 is a potent, selective, and irreversible inhibitor of FAAH.[2][8][9] It acts by covalently modifying a key serine residue within the enzyme's active site.[10] This guide will benchmark its performance against other well-characterized FAAH inhibitors, providing a clear comparative framework for researchers.
Mechanism of Action: Enhancing Endocannabinoid Tone
The therapeutic potential of URB597 is rooted in its ability to modulate the endocannabinoid system. The following pathway illustrates this process:
-
Anandamide (AEA) Production: AEA is synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.
-
FAAH-Mediated Degradation: Under normal physiological conditions, FAAH, a membrane-bound enzyme, rapidly hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling.[3]
-
URB597 Inhibition: URB597 enters the cell and irreversibly binds to the catalytic serine of FAAH, inactivating the enzyme.
-
Elevated AEA Levels: With FAAH inhibited, the degradation of AEA is significantly reduced, leading to its accumulation in the synapse.[5]
-
Cannabinoid Receptor Activation: The elevated levels of AEA result in enhanced activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream therapeutic effects.
Caption: Mechanism of FAAH inhibition by URB597.
Comparative Performance Analysis
The efficacy of an FAAH inhibitor is determined by several factors, including its potency (typically measured as IC50), selectivity, and in vivo activity. Below is a comparison of URB597 with other notable FAAH inhibitors.
| Compound | Type | Target | IC50 / Ki | Notes |
| URB597 | Irreversible Carbamate | FAAH | IC50: 52 nM (rat brain), 3 nM (human liver)[8] | Well-characterized, brain-penetrant, widely used preclinical tool.[5] |
| PF-3845 | Irreversible Piperidine Urea | FAAH | Ki: 0.23 µM[11][12] | Potent, selective, and orally active with demonstrated in vivo efficacy in pain models.[11][13] |
| JNJ-42165279 | Irreversible | FAAH | IC50: 70 nM (human), 313 nM (rat)[14] | Orally bioavailable and has been evaluated in clinical trials for autism spectrum disorder.[15][16] |
| BIA 10-2474 | Long-acting | FAAH | IC50: 50-70 mg/kg (rat brain, ex vivo)[17][18] | Development was halted due to severe adverse events in a Phase I clinical trial.[6][19] |
| OL-135 | Reversible α-ketoheterocycle | FAAH | Ki: 4.7 nM[20] | Potent, reversible inhibitor with demonstrated analgesic and anti-inflammatory activity.[20] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
To ensure robust and reproducible data, standardized assays are crucial. Here, we outline a typical workflow for an in vitro FAAH activity assay.
Caption: Workflow for an in vitro FAAH activity assay.
Step-by-Step In Vitro FAAH Activity Assay:
-
Enzyme Preparation:
-
Homogenize rat brain tissue in an appropriate buffer (e.g., Tris-HCl) on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the microsomal fraction where FAAH is located.
-
Determine the protein concentration of the enzyme preparation (e.g., using a Bradford assay).
-
-
Inhibitor Incubation:
-
In a series of microcentrifuge tubes, add a fixed amount of the FAAH enzyme preparation.
-
Add varying concentrations of URB597 or the alternative FAAH inhibitor. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for binding. The potency of URB597 can be pH-dependent.[10]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known concentration of a radiolabeled FAAH substrate, such as [³H]-anandamide.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Vortex the tubes and centrifuge to separate the organic and aqueous phases. The lipid product (arachidonic acid) will be in the organic phase, while the unreacted anandamide will be distributed between the two phases.
-
Spot the organic phase onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system to separate the product from the substrate.
-
-
Quantification and Data Analysis:
-
Visualize the radioactive spots on the TLC plate (e.g., using a phosphorimager).
-
Scrape the spots corresponding to the product and substrate into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of substrate hydrolyzed for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound (URB597) remains a cornerstone tool for preclinical research into the endocannabinoid system. Its well-documented potency and mechanism of action make it an excellent benchmark for the evaluation of novel FAAH inhibitors. When selecting an inhibitor, researchers must consider the specific requirements of their assay, including whether a reversible or irreversible inhibitor is more appropriate, and the desired in vivo properties such as oral bioavailability and brain penetrance. The data and protocols presented in this guide offer a solid foundation for making these critical experimental decisions.
References
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025).
- The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. (n.d.).
- PF-3845 | FAAH Inhibitor. (n.d.). MedchemExpress.com.
- This compound. (n.d.). Chem-Impex.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PMC.
- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025). PMC.
- BIA 10-2474. (n.d.). Wikipedia.
- The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. (n.d.). PubMed.
- Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. (n.d.). PubMed Central.
- FAAH Inhibitors. (n.d.). MedchemExpress.com.
- BIA 10-2474 | FAAH Inhibitor. (n.d.). MedChemExpress.
- PF-3845 (CAS Number: 1196109-52-0). (n.d.). Cayman Chemical.
- PF 3845 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors. (n.d.). Tocris Bioscience - R&D Systems.
- EX-597. (n.d.). Wikipedia.
- The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. (2020). MDPI.
- URB597 – FAAH Inhibitor. (n.d.). APExBIO.
- Full article: Non-clinical toxicology evaluation of BIA 10-2474. (n.d.). Taylor & Francis Online.
- PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. (2021). MDPI.
- Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). (n.d.). PubMed - NIH.
- Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure. (2018). PubMed.
- Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study. (2024). PubMed.
- JNJ-42165279 - Potent FAAH Inhibitor for Neuroscience Research. (n.d.). APExBIO.
- The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traum
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EX-597 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension | MDPI [mdpi.com]
- 6. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. apexbt.com [apexbt.com]
- 15. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. tandfonline.com [tandfonline.com]
- 20. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
